molecular formula C24H27N5O3 B11012713 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide

Cat. No.: B11012713
M. Wt: 433.5 g/mol
InChI Key: CVNBOAFKBPGBMF-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic compound that belongs to the class of benzodiazepines and benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves multiple steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzodiazepine core. This can be achieved through the reaction of an ortho-diamine with a suitable diketone under acidic conditions.

    Introduction of the Benzimidazole Moiety: The benzimidazole ring is introduced by reacting o-phenylenediamine with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under basic conditions.

    Coupling of the Two Moieties: The final step involves coupling the benzodiazepine and benzimidazole moieties. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups of the benzodiazepine ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its benzodiazepine core suggests possible applications in neuroscience research, particularly in the study of GABA receptors.

Medicine

Medically, this compound is of interest due to its potential therapeutic properties. Benzodiazepines are well-known for their anxiolytic and sedative effects, and the addition of the benzimidazole moiety may enhance these properties or introduce new pharmacological activities.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide likely involves interaction with GABA receptors, similar to other benzodiazepines. The compound may enhance the effect of the neurotransmitter GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of neurons and a calming effect.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used primarily for its anticonvulsant effects.

    Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide apart is its combined benzodiazepine and benzimidazole structure. This dual functionality may offer unique pharmacological properties, potentially leading to new therapeutic applications.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]propanamide

InChI

InChI=1S/C24H27N5O3/c1-15(2)14-29-20-10-6-5-9-18(20)26-21(29)13-25-22(30)12-11-19-24(32)27-17-8-4-3-7-16(17)23(31)28-19/h3-10,15,19H,11-14H2,1-2H3,(H,25,30)(H,27,32)(H,28,31)

InChI Key

CVNBOAFKBPGBMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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